molecular formula C14H15NO2S B189503 4-Methyl-N-(2-methylphenyl)benzenesulfonamide CAS No. 80-28-4

4-Methyl-N-(2-methylphenyl)benzenesulfonamide

Cat. No. B189503
CAS RN: 80-28-4
M. Wt: 261.34 g/mol
InChI Key: SIPGNSRRMHEOSA-UHFFFAOYSA-N
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Description

“4-Methyl-N-(2-methylphenyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H15NO2S . It is a nitrogen-substituted alkyne and a highly reactive building block used for the design of a wide number of transformations .


Molecular Structure Analysis

The molecular structure of “4-Methyl-N-(2-methylphenyl)benzenesulfonamide” consists of two aromatic rings with a dihedral angle of 49.7° . In the crystal, inversion dimers linked by pairs of N-H⋯O hydrogen bonds occur .


Physical And Chemical Properties Analysis

The molecular weight of “4-Methyl-N-(2-methylphenyl)benzenesulfonamide” is 261.34 g/mol . Other physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

  • Anti-Inflammatory and Anticancer Potential : A derivative of 4-Methyl-N-(2-methylphenyl)benzenesulfonamide demonstrated anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, a specific compound in this series exhibited significant anti-inflammatory and analgesic properties without causing liver, kidney, colon, or brain tissue damage, compared to controls or celecoxib (Küçükgüzel et al., 2013).

  • Inhibition of Phospholipase A2 : Benzenesulfonamide derivatives were found to be potent inhibitors of membrane-bound phospholipase A2, which is significant for treating conditions like myocardial infarction. Some compounds in this category showed promising results in reducing myocardial infarction size in rats (Oinuma et al., 1991).

  • Crystal Structure Analysis : The crystal structures of derivatives of 4-Methyl-N-(2-methylphenyl)benzenesulfonamide have been studied, revealing different supramolecular architectures, which are significant for understanding molecular interactions and properties (Rodrigues et al., 2015).

  • Photosensitizer for Photodynamic Therapy : A derivative of 4-Methyl-N-(2-methylphenyl)benzenesulfonamide was synthesized and characterized, showing potential as a photosensitizer in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin et al., 2020).

  • Carbonic Anhydrase Inhibition : Synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides demonstrated potent inhibition of human carbonic anhydrase I and II isoenzymes, which are relevant in various physiological processes and diseases (Gul et al., 2016).

  • Antibacterial Agents : A study synthesized N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, finding them to be potent antibacterial agents and moderate to weak enzyme inhibitors (Abbasi et al., 2015).

  • ADMET Studies for Anticancer Activity : N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamide derivatives were prepared and evaluated for anticancer activity. ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies were conducted to develop new anticancer compounds with high selectivity (Karakuş et al., 2018).

  • Undergraduate Chemistry Education : A laboratory experiment was designed for undergraduate students to synthesize and characterize 4-Methyl-N-(phenylacetyl)benzenesulfonamide. This experiment introduces students to spectroscopy and catalytic reactions (Jung, 2018).

properties

IUPAC Name

4-methyl-N-(2-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-6-4-3-5-12(14)2/h3-10,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPGNSRRMHEOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20229993
Record name p-Toluenesulfono-o-toluidide
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Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-N-(2-methylphenyl)benzenesulfonamide

CAS RN

80-28-4
Record name 4-Methyl-N-(2-methylphenyl)benzenesulfonamide
Source CAS Common Chemistry
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Record name p-Toluenesulfono-o-toluidide
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Record name p-Toluenesulfono-o-toluidide
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Record name p-Toluenesulfono-o-toluidide
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Record name N-(o-tolyl)-p-toluenesulphonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PG Nirmala, BT Gowda, S Foro… - … Section E: Structure …, 2009 - scripts.iucr.org
(IUCr) 4-Methyl-N-(2-methylphenyl)benzenesulfonamide Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr IT WDC search IUCr Journals home archive editors for authors for readers submit open access journal menu home archive editors for authors for readers submit open access Issue contents Download PDF of article Download CIF 3D view Navigation 1. Related literature 2. Experimental Supporting Information …
Number of citations: 13 scripts.iucr.org
PG Nirmala, BT Gowda, S Foro… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C14H15NO2S, the conformation of the N—C bond in the C—SO2—NH—C segment has gauche torsion angles with respect to the S= O bonds. Further, the conformation of the N—H bond is anti to the 3-methyl group in the aniline benzene ring. The molecule is bent at the N atom with a C—SO2—NH—C torsion angle of 56.7 (3)°. The dihedral angle between the benzene rings is 83.9 (1)°. In the crystal, intermolecular N—H⋯ O hydrogen bonds pack the molecules into a supramolecular structure.
Number of citations: 11 scripts.iucr.org

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